
2,7-Dimethoxy-1,5-naphthyridine
Overview
Description
1,5-Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in their fused ring system. These derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties . 2,7-Dimethoxy-1,5-naphthyridine is a substituted variant featuring methoxy (-OCH₃) groups at positions 2 and 5. The methoxy substituents modulate electronic properties, solubility, and binding interactions, making this compound a valuable scaffold for drug development and materials science .
For instance, methoxy groups can be introduced via nucleophilic substitution of halogenated precursors (e.g., chloro-1,5-naphthyridines) using methoxide ions .
Scientific Research Applications
Medicinal Chemistry Applications
2,7-Dimethoxy-1,5-naphthyridine and its derivatives have been studied for various biological activities that make them suitable candidates for drug development.
Antitumor Activity
Several studies have indicated that naphthyridine derivatives exhibit significant antitumor properties. For instance, 1,6-naphthyridin-2(1H)-ones, closely related to this compound, have been identified as potential antitumor agents. A notable example is Repretinib, which has been marketed as a tyrosine kinase inhibitor for treating advanced gastrointestinal stromal tumors (GIST) .
Antimicrobial Properties
Research has demonstrated that naphthyridine derivatives possess strong antimicrobial activity. A study highlighted the effectiveness of certain naphthyridine compounds against various bacterial strains, including resistant strains of Staphylococcus aureus . The introduction of specific substituents on the naphthyridine scaffold can enhance this activity.
Neurological Applications
Naphthyridines have shown promise in neurological applications as well. Compounds derived from naphthyridines have been investigated for their effects on neurodegenerative diseases and psychiatric disorders due to their ability to interact with neurotransmitter systems .
Chemical Applications
Beyond biological activity, this compound also finds utility in various chemical processes.
Ligands in Coordination Chemistry
Naphthyridine derivatives are frequently used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This property is exploited in catalysis and materials science .
Organic Electronics
The unique electronic properties of naphthyridines make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Their semiconducting properties allow them to be used in the development of efficient light-emitting materials .
Synthesis and Biological Evaluation
A comprehensive study synthesized various 1,5-naphthyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly affected the compounds' efficacy against cancer cell lines . This highlights the importance of structural optimization in drug design.
Antimicrobial Testing
In another case study, a series of naphthyridine derivatives were tested against a panel of microorganisms. The results showed that certain brominated derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin . This suggests a potential for developing new antimicrobial agents from naphthyridine scaffolds.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,7-dimethoxy-1,5-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of methoxy-substituted naphthyridines typically involves cyclization or substitution reactions. For example, 2-methoxy-6-phenyl-1,5-naphthyridine was synthesized via allyl group dehydrogenation using Rh catalysis under reflux . For 2,7-dimethoxy derivatives, analogous methods may involve methoxylation of halogenated precursors (e.g., 2,7-dichloro-1,5-naphthyridine) using sodium methoxide or copper-mediated coupling. Reaction temperature (e.g., 180°C for thermal dehydrogenation) and solvent choice (e.g., ethanol or toluene) critically affect regioselectivity and yield. Confirm product purity via HPLC or GC-MS .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR are essential for distinguishing regioisomers. In dichloro-naphthyridines, coupling constants (e.g., J = 8–10 Hz for adjacent protons) and chemical shift splitting patterns differentiate isomers (e.g., 2,8-dichloro vs. 4,8-dichloro derivatives) . For methoxy analogs, downfield shifts (~δ 3.8–4.0 ppm) confirm methoxy groups, while aromatic proton splitting (AB systems) identifies substitution positions. Compare experimental data with computational predictions (DFT) to validate assignments .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Naphthyridines are sensitive to light, moisture, and oxidative degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor stability via periodic TLC or LC-MS. Degradation products (e.g., demethylated derivatives or oxidation byproducts) can form under prolonged storage; use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents .
Advanced Research Questions
Q. How can regioselectivity challenges in methoxy-substituted naphthyridine synthesis be addressed?
- Methodological Answer : Regioselectivity depends on directing groups and catalysts. For example, Rh-catalyzed dehydrogenation of allyl-substituted precursors selectively removes hydrogen from specific positions . Alternatively, use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to install methoxy groups post-cyclization. Computational modeling (e.g., DFT) predicts reactive sites, guiding substrate design .
Q. What strategies mitigate conflicting data in biological activity studies of this compound analogs?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from impurity interference or assay conditions. Purify compounds to >95% (via column chromatography or recrystallization) and validate activity across multiple assays (e.g., MIC tests, cell viability assays). Use isogenic bacterial strains or knockout cell lines to isolate target-specific effects .
Q. How do electronic effects of methoxy groups influence the reactivity of 1,5-naphthyridine cores in cross-coupling reactions?
- Methodological Answer : Methoxy groups act as electron-donating substituents, activating specific positions for electrophilic substitution. For example, in Suzuki-Miyaura coupling, the C-4 position in this compound may exhibit higher reactivity due to resonance stabilization. Characterize electronic effects via cyclic voltammetry (CV) or Hammett plots .
Q. What computational methods predict the optical properties of this compound for materials science applications?
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,5-naphthyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2,7-Dimethoxy-1,5-naphthyridine with Analogs
Key Observations
Electronic Effects: Methoxy groups are electron-withdrawing via resonance, reducing electron density at the naphthyridine core. This enhances electrophilic substitution reactivity compared to methyl or bromo substituents . Bromo derivatives (e.g., 4-Bromo-1,5-naphthyridine) serve as intermediates for cross-coupling reactions but exhibit lower solubility due to their non-polar nature .
Biological Activity :
- Antibacterial Action : 6-Methoxy-1,5-naphthyridine disrupts DNA gyrase activity in Gram-negative bacteria by stabilizing single-strand DNA breaks . In contrast, 3-methyl-1,5-naphthyridine targets bacterial microsomal proteins, showing broad-spectrum activity .
- Receptor Binding : Tetrahydro derivatives (e.g., 6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine) exhibit 5HT2A receptor antagonism, highlighting the role of saturation in modulating CNS activity .
Synthetic Versatility :
- Halogenated analogs (e.g., 4-Bromo-1,5-naphthyridine) are pivotal for palladium-catalyzed couplings, enabling diversification into complex ligands or pharmaceuticals .
- The ethenyl group in 8-ethenyl-2-methoxy-1,5-naphthyridine allows further functionalization via olefin metathesis or epoxidation .
Physicochemical Properties
Properties
CAS No. |
1003944-36-2 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 |
IUPAC Name |
2,7-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3 |
InChI Key |
RYQMVLSBVFPJHP-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)N=CC(=C2)OC |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=C2)OC |
Key on ui other cas no. |
1003944-36-2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.